molecular formula C8H11NO4S2 B13185530 2-(Benzenesulfonyl)ethane-1-sulfonamide

2-(Benzenesulfonyl)ethane-1-sulfonamide

Cat. No.: B13185530
M. Wt: 249.3 g/mol
InChI Key: AQCVOWKOERXDEZ-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H11NO4S2 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of two sulfonamide groups attached to an ethane backbone, with one of the sulfonamide groups further substituted with a benzene ring. It is a crystalline solid that is used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)ethane-1-sulfonamide typically involves the reaction of benzenesulfonyl chloride with ethane-1,2-diamine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Comparison with Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide with a single sulfonamide group attached to a benzene ring.

    Ethanesulfonamide: Contains a sulfonamide group attached to an ethane backbone without the benzene ring.

    Methanesulfonamide: A smaller sulfonamide with a single sulfonamide group attached to a methane backbone.

Uniqueness: 2-(Benzenesulfonyl)ethane-1-sulfonamide is unique due to the presence of both a benzene ring and an ethane backbone, which provides it with distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO4S2

Molecular Weight

249.3 g/mol

IUPAC Name

2-(benzenesulfonyl)ethanesulfonamide

InChI

InChI=1S/C8H11NO4S2/c9-15(12,13)7-6-14(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,12,13)

InChI Key

AQCVOWKOERXDEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)N

Origin of Product

United States

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